molecular formula C20H17N3O4 B7683970 3-(5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol

3-(5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol

Cat. No. B7683970
M. Wt: 363.4 g/mol
InChI Key: BKZCGAVGWSZXNN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a quinoline and an oxadiazole ring, both of which are common structures in medicinal chemistry . The presence of the 3,5-dimethoxyphenyl group suggests that it might have similar properties to other compounds with this group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including coupling reactions and cyclization .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups .


Chemical Reactions Analysis

The compound, due to its functional groups, is likely to undergo a variety of chemical reactions. For instance, the oxadiazole ring is often involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Compounds with similar structures often have moderate to high polarity and can form hydrogen bonds .

Future Directions

Research into similar compounds is ongoing, with a focus on their potential medicinal properties. For instance, some studies have looked at the use of similar compounds in the synthesis of antitumor agents .

properties

IUPAC Name

3-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-11-4-5-12-9-16(19(24)21-17(12)6-11)18-22-20(27-23-18)13-7-14(25-2)10-15(8-13)26-3/h4-10H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZCGAVGWSZXNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methylquinolin-2-ol

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